![molecular formula C10H14O2 B3328873 2-Ethoxy-1-methoxy-4-methylbenzene CAS No. 52711-91-8](/img/structure/B3328873.png)
2-Ethoxy-1-methoxy-4-methylbenzene
Overview
Description
2-Ethoxy-1-methoxy-4-methylbenzene, also known as 4-methoxy-2-ethoxybenzene, is an aromatic compound that is widely used in the synthesis of a variety of organic compounds due to its low toxicity and high reactivity. It is a colorless, flammable liquid with a sweet smell and a boiling point of 156°C. 4-methoxy-2-ethoxybenzene is a versatile reagent, and has been used in a number of applications, including in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Thermophysical Property Analysis
“2-Ethoxy-1-methoxy-4-methylbenzene” has been critically evaluated for its thermophysical properties . These properties include:
These properties are essential for understanding the compound’s behavior under various conditions, which is crucial in fields like chemical engineering and materials science.
Electrophilic Aromatic Substitution
“2-Ethoxy-1-methoxy-4-methylbenzene” can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction is fundamental in organic chemistry and is widely used in the synthesis of various benzene derivatives.
Synthesis of Benzene Derivatives
“2-Ethoxy-1-methoxy-4-methylbenzene” can be used in the synthesis of benzene derivatives . The electrophilic aromatic substitution reaction it undergoes allows for the introduction of various functional groups onto the benzene ring, leading to a wide range of benzene derivatives .
Reaction with Diazodimedone
“2-Ethoxy-1-methoxy-4-methylbenzene” reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction is useful in the synthesis of complex organic compounds.
Preparation of Pyridin-2-amine Derivatives
“2-Ethoxy-1-methoxy-4-methylbenzene” may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine . This compound could have potential applications in medicinal chemistry.
NIST/TRC Web Thermo Tables (WTT) Database
“2-Ethoxy-1-methoxy-4-methylbenzene” is included in the NIST/TRC Web Thermo Tables (WTT) database . This database provides access to a collection of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics . This makes “2-Ethoxy-1-methoxy-4-methylbenzene” a valuable reference compound for researchers working with the WTT database.
properties
IUPAC Name |
2-ethoxy-1-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-7-8(2)5-6-9(10)11-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCGPXAPUFTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-methoxy-4-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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